molecular formula C27H30N6O3 B610453 Rezivertinib CAS No. 1835667-12-3

Rezivertinib

カタログ番号 B610453
CAS番号: 1835667-12-3
分子量: 486.576
InChIキー: BPMZUKYFIDPLEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rezivertinib (BPI-7711) is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) . It has shown promising efficacy and a favorable safety profile for the treatment of locally advanced or metastatic/recurrent non-small cell lung cancer (NSCLC) patients with EGFR mutation .


Chemical Reactions Analysis

Rezivertinib is administered orally once daily until disease progression, unacceptable toxicity, or withdrawal of consent . The exact chemical reactions that Rezivertinib undergoes in the body are not specified in the available literature.


Physical And Chemical Properties Analysis

Rezivertinib has a molecular weight of 486.57 and its formula is C27H30N6O3 . It is a solid compound and is soluble in DMSO .

科学的研究の応用

  • Efficacy in Treating NSCLC with EGFR T790M Mutation : A Phase IIb study demonstrated that Rezivertinib is effective in treating patients with locally advanced or metastatic/recurrent EGFR T790M mutated NSCLC. The study reported an objective response rate of 64.6% and a disease control rate of 89.8%. Patients showed a median duration of response of 12.5 months and a progression-free survival of 12.2 months. The treatment also showed promise for patients with CNS metastases, indicating a broader application in NSCLC management (Shi et al., 2022).

  • Safety Profile : The same study highlighted Rezivertinib's safety profile, noting that 83.2% of patients experienced at least one treatment-related adverse event, but no cases of interstitial lung disease were reported. This suggests that Rezivertinib has a favorable safety profile for treating NSCLC (Shi et al., 2022).

  • Comparison with Other 3rd Generation EGFR TKIs : A review of third-generation EGFR tyrosine kinase inhibitors (TKIs), including Rezivertinib, indicated that these drugs are significant for treating advanced metastatic EGFR+ NSCLC. Rezivertinib, along with others like almonertinib and lazertinib, is in late-stage clinical development and shows promising interim results from phase 1-3 trials (Nagasaka et al., 2020).

作用機序

Rezivertinib works by targeting both EGFR-sensitizing mutations and the EGFR T790M mutation . This makes it effective in treating NSCLC patients with these specific mutations.

将来の方向性

Rezivertinib has shown promising results in clinical trials and has great development potential in the future . A randomized, double-blind, phase 3 trial (NCT03866499) is evaluating the efficacy and safety of Rezivertinib compared with gefitinib as a first-line treatment in NSCLC patients with advanced EGFR mutations .

特性

IUPAC Name

N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMZUKYFIDPLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rezivertinib

CAS RN

1835667-12-3
Record name Rezivertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REZIVERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U65F5M6BD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。